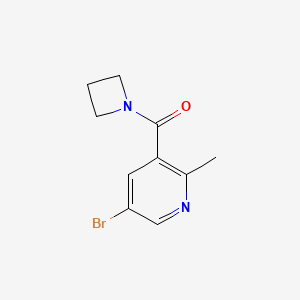

Azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone

Description

Properties

IUPAC Name |

azetidin-1-yl-(5-bromo-2-methylpyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-7-9(5-8(11)6-12-7)10(14)13-3-2-4-13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAPYYPVIZZLSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(=O)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), forming an active ester intermediate. Azetidine acts as a nucleophile, displacing the leaving group to yield the target compound. Key parameters include:

Table 1: Representative Conditions for EDCI/HOBt-Mediated Coupling

Acid Chloride Intermediate Route

An alternative approach converts the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The chloride reacts with azetidine in the presence of a base (e.g., triethylamine):

This method achieves higher yields (85–90%) but requires stringent moisture control. Side products, such as dimerized azetidine, are minimized by slow addition of the acid chloride to a cold (−10°C) azetidine solution.

Lithiation-Aylation Strategies

Organometallic methods enable precise functionalization of pyridine rings. Source demonstrates the utility of lithium-halogen exchange in synthesizing pyridine ketones, a strategy adaptable to this target.

Directed ortho-Lithiation

2,6-Dibromopyridine derivatives undergo lithiation at the 3-position using tert-butyllithium (tBuLi), followed by quenching with N,N-dimethylacetamide to install the ketone group. Adapting this protocol:

-

Lithiation :

-

Acylation :

Table 2: Lithiation-Acylation Conditions

Challenges and Mitigations

-

Regioselectivity : Competing lithiation at the 4-position is suppressed using bulky ligands.

-

Azetidine stability : Azetidine carbonyl chloride must be freshly prepared to prevent hydrolysis.

Transition Metal-Catalyzed Cross-Coupling

Copper-mediated Ullmann couplings enable aryl-amide bond formation between halogenated pyridines and azetidine. Source highlights the efficacy of CuI/N,N’-dimethylethylenediamine (DMEDA) systems in analogous reactions.

Reaction Protocol

A mixture of 5-bromo-2-methylpyridine, azetidine, CuI (10 mol%), and DMEDA (20 mol%) in acetonitrile is heated to 100–115°C for 24–48 hours. Potassium carbonate serves as a base to scavenge HBr.

Table 3: Ullmann Coupling Parameters

Limitations

-

Side reactions : Homocoupling of pyridine rings occurs at elevated temperatures, necessitating strict stoichiometric control.

-

Catalyst cost : Copper-based systems are economical but require ligand optimization for industrial scalability.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| EDCI/HOBt coupling | 78–84 | >95 | High | Moderate |

| Acid chloride route | 85–90 | >98 | Moderate | Low |

| Lithiation-acylation | 65–70 | 90–95 | Low | High |

| Ullmann coupling | 60–65 | 85–90 | Moderate | Low |

The acid chloride route offers the best balance of yield and purity but poses handling challenges. EDCI/HOBt coupling is preferred for laboratory-scale synthesis due to operational simplicity. Industrial applications may favor Ullmann coupling for its lower reagent costs, despite moderate yields.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reactivity is leveraged to introduce diverse functional groups or facilitate coupling reactions.

Key Examples:

-

Mechanism : The Mitsunobu reaction facilitates etherification by coupling the hydroxyl group of 5-bromo-3-pyridinol with azetidine-derived alcohols. DEAD and triphenylphosphine mediate the transfer of the oxygen nucleophile.

-

Impact of Temperature : Higher yields (e.g., 85%) correlate with prolonged reaction times at ambient temperatures . Lower yields (55–64%) occur in shorter or colder conditions .

Palladium-Mediated Cross-Coupling Reactions

The bromine atom also participates in cross-coupling reactions, enabling carbon–carbon bond formation.

Example Protocol:

| Reaction Type | Conditions | Catalysts/Reagents | Yield |

|---|---|---|---|

| Sonogashira Coupling | Modified conditions | Pd catalyst, 5-hexyn-1-ol | 73% |

-

Key Insight : Bromine substitution with alkynes under palladium catalysis expands the compound’s utility in synthesizing bioactive molecules .

Stability and Side Reactions

The azetidine ring’s strain influences stability under acidic or oxidative conditions:

-

Acid Sensitivity : Deprotection of Boc groups (e.g., using HCl) requires immediate neutralization (e.g., NH₄OH) to prevent decomposition .

-

Oxidative Degradation : Exposure to air post-deprotection leads to rapid decomposition, necessitating inert handling .

Comparative Reaction Data

| Parameter | Optimal Value | Suboptimal Value |

|---|---|---|

| Solvent | THF | Toluene/THF mixtures |

| Temperature | 20°C | 0–10°C |

| Reaction Time | 48h | 24h |

| Yield Range | 70–85% | 55–64% |

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as a drug candidate targeting various diseases, including:

- Pain Management : Preliminary studies suggest that azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone may inhibit specific enzymes involved in pain pathways, making it a candidate for analgesic development.

- Anti-inflammatory Effects : Its structural attributes allow it to interact with inflammatory pathways, indicating potential use in treating inflammatory disorders.

- Cancer Therapeutics : The compound has shown promise in preliminary studies for antiproliferative effects against cancer cells, suggesting its utility in oncology.

Enzyme Interaction and Mechanism of Action

Molecular docking studies reveal that this compound can effectively bind to certain biological targets, such as enzymes and receptors. Key findings include:

- Binding Affinity : The compound forms hydrogen bonds with critical amino acids in enzyme active sites, which may inhibit enzymatic activity related to metabolic pathways.

- Pharmacodynamics : Understanding the binding interactions is crucial for optimizing its therapeutic efficacy and developing derivatives with enhanced biological activity.

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis of this compound:

Case Study 1: Synthesis and Biological Evaluation

A study synthesized analogs of azetidin derivatives containing a 2-methyl group on the pyridine moiety. These analogs were evaluated for their stability and biological activity, indicating that modifications could lead to enhanced therapeutic agents targeting specific receptors involved in neurological disorders .

Case Study 2: Antiproliferative Activity

Research highlighted the antiproliferative effects of azetidin derivatives on various cancer cell lines. The findings suggest that these compounds could serve as lead candidates for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Research Findings and Implications

Metabolic Stability : Azetidine-containing compounds (e.g., AZD1979) exhibit enhanced metabolic stability compared to morpholine or piperidine analogs, likely due to reduced ring strain and optimized steric effects .

Halogen Effects : Bromine at the pyridine 5-position may improve binding affinity in halogen-rich environments (e.g., enzyme active sites), as seen in kinase inhibitors () .

Structure-Activity Relationships (SAR): emphasizes that small structural changes (e.g., pyrrole vs. indole) drastically alter potency. The azetidine-pyridine methanone core may thus require precise substituent tuning for target selectivity .

Biological Activity

Azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features an azetidine ring and a 5-bromo-2-methylpyridine moiety, contributing to its chemical reactivity and interaction with biological targets. Its molecular formula is , with a molecular weight of 255.12 g/mol . The presence of the bromine atom and the methyl group enhances its potential for diverse biological interactions.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to pain and inflammation. Molecular docking studies indicate that the compound can form hydrogen bonds with key amino acids in enzyme active sites, which is crucial for understanding its pharmacodynamics .

Receptor Interaction

The compound has shown promise in interacting with various receptors, suggesting possible applications in treating neurological disorders. Its unique structure may allow it to modulate receptor activity effectively, providing a pathway for therapeutic interventions .

Biological Activities

Several studies have reported on the biological activities of this compound:

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties, making it a candidate for developing new drugs targeting inflammation-related conditions .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, indicating that azetidin derivatives may also possess such activities .

- Potential Anticancer Effects : The structural similarities with known anticancer agents suggest that this compound could be explored for its anticancer potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methylpyridine | Pyridine ring, bromine | Moderate anti-inflammatory |

| Azetidine derivative A | Azetidine ring, various substitutions | Antimicrobial properties |

| 5-Chloro-pyridine derivative | Chlorine instead of bromine | Anticancer activity |

This comparison highlights how the specific combination of an azetidine ring and a brominated pyridine moiety enhances the reactivity and potential for diverse biological interactions compared to other derivatives .

Case Studies

Research has been conducted to evaluate the efficacy of azetidin derivatives in various biological contexts:

- Pain Management : In a study examining pain relief mechanisms, azetidin derivatives were shown to inhibit cyclooxygenase enzymes, leading to reduced inflammatory pain responses in animal models .

- Neurological Applications : Another study focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases, suggesting that azetidin derivatives could provide therapeutic benefits through modulation of neurotransmitter systems .

- Anticancer Research : Investigations into the anticancer properties revealed that certain azetidine derivatives could induce apoptosis in cancer cell lines, demonstrating their potential as novel chemotherapeutic agents .

Q & A

Q. What synthetic routes are commonly employed for preparing azetidin-1-yl(5-bromo-2-methylpyridin-3-yl)methanone, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves coupling azetidine derivatives with brominated pyridine precursors. A microwave-assisted Suzuki-Miyaura cross-coupling reaction is effective, using palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under inert atmospheres (argon) at 140°C . Optimization includes:

- Catalyst loading : 2–5 mol% to minimize side reactions.

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.

- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) achieves >85% purity .

Key challenges include steric hindrance from the azetidine ring and bromine’s electron-withdrawing effects, which may require extended reaction times or elevated temperatures.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

A multi-technique approach is critical:

- NMR : - and -NMR confirm azetidine ring protons (δ 3.5–4.0 ppm) and pyridine methyl groups (δ 2.4 ppm). -NMR can resolve nitrogen environments in the azetidine moiety .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 283.01 for CHBrNO) .

- IR spectroscopy : Stretching vibrations for the ketone (C=O, ~1680 cm) and azetidine C-N bonds (~1250 cm) are diagnostic .

Q. How can solubility and stability be assessed for in vitro studies?

- Solubility screening : Use a solvent gradient (DMSO, acetonitrile, PBS) with UV-Vis quantification at λ ≈ 270 nm (pyridine absorption) .

- Stability tests : Incubate in PBS (pH 7.4) and human liver microsomes, monitoring degradation via LC-MS over 24 hours. Azetidine rings may hydrolyze under acidic conditions, requiring pH-controlled buffers .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level accurately models:

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate nucleophilic attack susceptibility at the pyridine ring .

- Electrostatic potential maps : Highlight electrophilic regions near the bromine atom and ketone group .

Solvent effects (e.g., toluene vs. DMSO) are incorporated via the Polarizable Continuum Model (PCM), revealing dipole moment changes between ground (µ ≈ 5.2 D) and excited states (µ ≈ 8.1 D) .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Single-crystal X-ray diffraction with SHELXL refinement determines:

- Bond lengths : C-Br (1.89 Å) and C=O (1.21 Å) distances validate hybridization states .

- Torsion angles : Azetidine-pyridine dihedral angles (~30°) indicate restricted rotation, impacting biological interactions .

Discrepancies between computational and experimental geometries often arise from crystal packing forces, addressed via Hirshfeld surface analysis .

Q. What strategies are effective for evaluating biological activity, particularly enzyme inhibition?

- In vitro assays : Fluorescent-based MAGL inhibition assays (IC determination) using human recombinant enzymes. Competitive binding studies with JNJ-42226314 (a structurally related inhibitor) reveal Ki values < 10 nM .

- Cell-based models : Measure downstream lipid metabolite levels (e.g., 2-AG) via LC-MS in neuroglial cultures .

- Selectivity profiling : Screen against off-target kinases (e.g., CSF-1R) to confirm specificity .

Q. How can reaction intermediates be tracked to resolve mechanistic ambiguities in synthesis?

- Real-time monitoring : ReactIR detects transient intermediates (e.g., boronate esters in Suzuki coupling) .

- Isotopic labeling : -labeled azetidine precursors trace carbon migration during cyclization .

Contradictions in proposed mechanisms (e.g., radical vs. ionic pathways) are resolved via electron paramagnetic resonance (EPR) to detect radical species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.